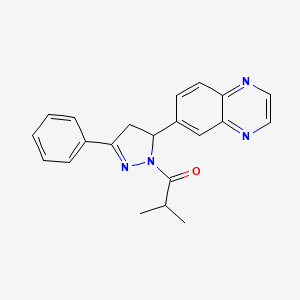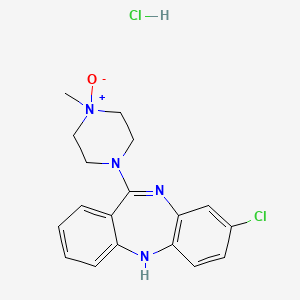
4-(2,4-Difluorophenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-Difluorophenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone is a chemical compound characterized by the presence of a difluorophenyl group attached to a thiazinane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorophenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone typically involves the reaction of 2,4-difluorophenyl isocyanate with appropriate thiazinane precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,4-Difluorophenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
4-(2,4-Difluorophenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatment strategies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 4-(2,4-Difluorophenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-(2,4-Difluorophenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone include other difluorophenyl derivatives and thiazinane-based compounds. Examples include:
- 2,4-Difluorophenyl isocyanate
- 1-(2,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl .
Uniqueness
What sets this compound apart is its unique combination of a difluorophenyl group and a thiazinane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
4-(2,4-difluorophenyl)-1,1-dioxo-1,4-thiazinane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO4S/c11-6-1-2-8(7(12)3-6)13-9(14)4-18(16,17)5-10(13)15/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUNBOQYJHUOQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1(=O)=O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(4-chlorophenyl)methyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea](/img/structure/B2471965.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2471966.png)
![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2471973.png)
![ethyl 3-(1,3-benzothiazol-2-yl)-2-(3,5-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2471974.png)


![(Z)-7-(azepan-1-ylmethyl)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2471978.png)
![N-(3,5-dimethoxyphenyl)-2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide](/img/structure/B2471980.png)

![2-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-4H-chromen-4-one](/img/structure/B2471983.png)

![N-(2-morpholinoethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2471985.png)
![1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea](/img/new.no-structure.jpg)
![2-(2-chlorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide](/img/structure/B2471988.png)
